4-(2,3-Difluorophenyl)-2-fluorophenol
Overview
Description
“4-(2,3-Difluorophenyl)phenylacetic acid” is a compound with the CAS Number: 1355247-27-6 and a molecular weight of 248.23 . Another related compound is “2,4-Difluorophenylacetic acid” with a CAS Number: 81228-09-3 and a molecular weight of 172.13 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, “2,4-Difluorophenylacetic acid” has been used in the synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics . Another compound, “(1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates”, can be obtained from the compound of formula IV by methods described by cyclopropanization reaction .
Molecular Structure Analysis
A study characterizes the molecular mobility in a molecular glass former, “5′- (2,3-difluorophenyl)-2′-ethoxy-4-pentyloxy-2,3-difluorotolane” (short name DFP25DFT), by broadband dielectric spectroscopy (BDS) .
Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
4-(2,3-Difluorophenyl)-2-fluorophenol serves as a precursor in the synthesis of complex molecules, particularly in radiopharmaceuticals. For instance, bis(4-benzyloxyphenyl)iodonium salts are effective for the radiosynthesis of 4-[¹⁸F]fluorophenol, a valuable intermediate for developing more complex molecules with a 4-[¹⁸F]fluorophenoxy moiety. This synthesis is crucial for the creation of radiopharmaceuticals, which are instrumental in medical imaging and diagnosis (Helfer et al., 2013).
Fluorescent Probes and Sensing Applications
Fluorinated phenols, including variants like 4-(2,3-Difluorophenyl)-2-fluorophenol, are useful in developing fluorescent probes for sensing purposes. For example, derivatives like 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole have been applied in creating probes sensitive to magnesium and zinc cations. These compounds exhibit significant fluorescence enhancement under basic conditions and are notable for their high sensitivity and selectivity in metal cation detection (Tanaka et al., 2001).
Environmental and Biodegradation Studies
This compound also plays a role in environmental studies, particularly in understanding the biodegradation of fluorinated compounds. Research on the aerobic metabolism of monofluorophenols by bacteria like Pseudonocardia benzenivorans sheds light on the biotransformation and mineralization of these compounds. Such studies are essential for evaluating the environmental impact and biodegradability of fluorinated phenols (Kim et al., 2010).
Material Science and Polymer Research
In the field of material science, derivatives of fluorophenols are used in synthesizing high-performance polymers. These polymers exhibit distinguished thermal properties and solubility, making them suitable for applications in engineering plastics and membrane materials. The synthesis and characterization of such polymers contribute to advancements in materials science and technology (Xiao et al., 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,3-difluorophenyl)-2-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-9-3-1-2-8(12(9)15)7-4-5-11(16)10(14)6-7/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPKPWGELDDWIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684227 | |
Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Difluorophenyl)-2-fluorophenol | |
CAS RN |
1261765-47-2 | |
Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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